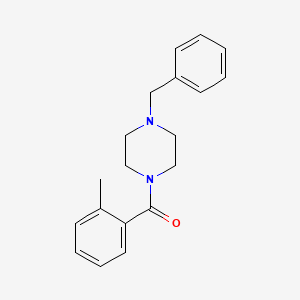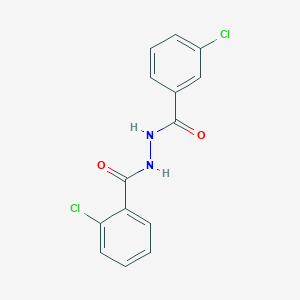![molecular formula C18H15ClN2O3 B5506633 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a derivative within the pyrrole-2,5-dione class, a group known for its diverse applications in materials science, including as pigments and electronic materials due to their photoluminescent properties and stability (Beyerlein & Tieke, 2000).
Synthesis Analysis
The synthesis of pyrrole-2,5-dione derivatives often involves palladium-catalysed aryl-aryl coupling reactions, such as Suzuki coupling, which allows for the integration of various substituents into the pyrrole-2,5-dione core, enhancing its properties for further applications (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
Structural determination through methods like NMR (1D and 2D NMR) and high-resolution mass spectrometry (HRMS) plays a crucial role in confirming the identity of synthesized pyrrole-2,5-dione derivatives. These techniques provide detailed insights into the molecular geometry and substitution patterns of the compounds (Nguyen & Vo Viet Dai, 2023).
Chemical Reactions and Properties
Pyrrole-2,5-dione derivatives undergo various chemical reactions, including acylation, which introduces acyl groups into the molecule, altering its chemical properties and potential applications. Such reactions are facilitated by Lewis acids and often result in the formation of tetramic acids, showcasing the reactive versatility of the pyrrole-2,5-dione core (Jones et al., 1990).
Physical Properties Analysis
The solubility and photophysical properties of pyrrole-2,5-dione derivatives are significant for their potential applications. These compounds exhibit strong fluorescence, photoluminescence, and high photochemical stability, making them suitable for electronic applications. Their good solubility in common organic solvents further enhances their processability into thin films (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties of pyrrole-2,5-dione derivatives, including their reactivity and interaction with other chemical entities, are crucial for understanding their potential applications. For instance, the electrochemical polymerization of these derivatives can be tailored to produce materials with specific optical and electronic properties, indicating the wide-ranging utility of these compounds in materials science (Zhang et al., 2009).
Aplicaciones Científicas De Investigación
Photoluminescent Materials
A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units exhibit strong photoluminescence, highlighting their potential in electronic applications due to good solubility and processability into thin films. These materials demonstrate enhanced photochemical stability compared to their saturated counterparts, making them suitable for use in optoelectronic devices (Beyerlein & Tieke, 2000).
Anti-cancer Therapeutics
Pyrrole derivatives, including those related to the chemical structure , have been synthesized as inhibitors for protein kinases like EGFR and VEGFR. Their interaction with these kinases suggests potential as competitive inhibitors and antioxidants, indicating their application in anti-inflammatory, proapoptotic, and antitumor activities. These findings open avenues for their use in treating various cancers (Kuznietsova et al., 2019).
Electronic Devices
Novel n-type conjugated polyelectrolytes derived from diketopyrrolopyrrole (DPP) have shown promising applications as electron transport layers in inverted polymer solar cells. The electron-deficient nature and planar structure of the DPP backbone afford these materials high conductivity and electron mobility, enhancing the performance of solar cells (Hu et al., 2015).
Antimicrobial Agents
Compounds containing 2-hydroxyphenyl and benzo[b]phenoxazine moieties, synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic acids, have exhibited significant antimicrobial and antifungal activities. This positions them as valuable candidates for developing new antimicrobial agents against a range of pathogenic bacteria and fungi (Mickevičienė et al., 2015).
Corrosion Inhibition
5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been investigated as corrosion inhibitors for mild steel in acidic environments. Their adsorption on metal surfaces suggests their utility in protecting against corrosion, with implications for extending the lifespan of industrial machinery and infrastructure (Verma et al., 2015).
Propiedades
IUPAC Name |
3-chloro-4-(2-hydroxyanilino)-1-(2-phenylethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-16(20-13-8-4-5-9-14(13)22)18(24)21(17(15)23)11-10-12-6-2-1-3-7-12/h1-9,20,22H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZYTUWZCVMYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5506551.png)
![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)

![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)